molecular formula C20H24N2O5S B2428287 N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 953917-62-9

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2428287
CAS No.: 953917-62-9
M. Wt: 404.48
InChI Key: XSVOBWROENSYJW-UHFFFAOYSA-N
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Description

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzo-dioxine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the phenyl group and the benzo-dioxine sulfonamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives, phenyl-substituted compounds, and benzo-dioxine sulfonamides. Examples include:

  • N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

What sets N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c23-28(24,17-6-7-18-19(14-17)27-13-12-26-18)21-8-9-22-10-11-25-20(15-22)16-4-2-1-3-5-16/h1-7,14,20-21H,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOBWROENSYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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